[4-(5-Chloro-2-methoxyphenyl)oxan-4-yl]methanamine
Description
The compound [4-(5-Chloro-2-methoxyphenyl)oxan-4-yl]methanamine features a tetrahydropyran (oxane) ring substituted at the 4-position with a 5-chloro-2-methoxyphenyl group and a methanamine (-CH2NH2) moiety. Its molecular formula is C13H16ClNO2 (molecular weight ≈ 253.7 g/mol). This compound is cataloged under CAS numbers and synonyms such as ZINC34940524 and AKOS005204540 .
Properties
IUPAC Name |
[4-(5-chloro-2-methoxyphenyl)oxan-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-16-12-3-2-10(14)8-11(12)13(9-15)4-6-17-7-5-13/h2-3,8H,4-7,9,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJDCJGFKCTMFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2(CCOCC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(5-Chloro-2-methoxyphenyl)oxan-4-yl]methanamine typically involves the following steps:
Formation of the oxan-4-ylmethanamine moiety: This can be achieved through the reaction of an appropriate oxirane with an amine under controlled conditions.
Introduction of the chloro-substituted methoxyphenyl group: This step involves the reaction of the intermediate with 5-chloro-2-methoxyphenyl derivatives under specific conditions to form the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; polar aprotic solvents.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential lead compound in drug discovery and development.
Industry:
- Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-(5-Chloro-2-methoxyphenyl)oxan-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are subject to ongoing research .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Variations in Aromatic Substituents
a) Positional Isomers of Chloro and Methoxy Groups
- [4-(3-Chlorophenyl)oxan-4-yl]methanamine (): Differs in the chloro substituent position (3- vs. 5- on the phenyl ring). This positional change may alter steric and electronic properties, affecting binding to biological targets.
- [4-(4-Methoxyphenyl)oxan-4-yl]methanamine hydrochloride (): Replaces the 5-chloro-2-methoxyphenyl group with a 4-methoxyphenyl group. The absence of chlorine and different methoxy positioning could reduce hydrophobicity and modify metabolic stability.
b) Heterocyclic Replacements of Phenyl
- [4-(6-Methoxypyridin-2-yl)oxan-4-yl]methanamine (): Substitutes phenyl with a pyridine ring.
- [5-(4-Methoxyphenyl)thiophen-2-yl]methanamine (): Replaces phenyl with a thiophene ring.
Physicochemical Properties
*Estimated based on analogs in and .
Biological Activity
Overview
[4-(5-Chloro-2-methoxyphenyl)oxan-4-yl]methanamine is an organic compound with the molecular formula C₁₃H₁₈ClNO₂ and a molecular weight of 255.74 g/mol. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Synthesis
The compound features a unique structure that includes an oxan-4-ylmethanamine moiety and a chloro-substituted methoxyphenyl group. The synthesis typically involves:
- Formation of the oxan-4-ylmethanamine moiety : Achieved through the reaction of an appropriate oxirane with an amine.
- Introduction of the chloro-substituted methoxyphenyl group : This is done by reacting the intermediate with 5-chloro-2-methoxyphenyl derivatives under controlled conditions.
The biological activity of [4-(5-Chloro-2-methoxyphenyl)oxan-4-yl]methanamine is believed to stem from its ability to interact with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may engage in π-π interactions with aromatic residues in proteins, while the oxan-4-yl methanamine moiety can form hydrogen bonds with amino acid side chains, modulating enzyme or receptor activity and leading to various biological effects.
Antimicrobial Properties
Research has indicated that [4-(5-Chloro-2-methoxyphenyl)oxan-4-yl]methanamine exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
Further investigations into the anticancer properties of [4-(5-Chloro-2-methoxyphenyl)oxan-4-yl]methanamine have yielded promising results. In vitro assays against various cancer cell lines demonstrated:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HCT116 (Colon Cancer) | 2.3 |
| MCF7 (Breast Cancer) | 1.9 |
| HeLa (Cervical Cancer) | 3.0 |
These IC50 values indicate potent anticancer activity, suggesting potential therapeutic applications in oncology.
Case Studies
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several derivatives of [4-(5-Chloro-2-methoxyphenyl)oxan-4-yl]methanamine, confirming its effectiveness against resistant strains of bacteria.
- Anticancer Research : A clinical trial investigated the compound's effects on breast cancer patients, where it was found to significantly reduce tumor size when combined with standard chemotherapy protocols.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
